molecular formula C9H13NO B095927 2-Amino-3-phenylpropan-1-ol CAS No. 16088-07-6

2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927
CAS No.: 16088-07-6
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropan-1-ol (C₉H₁₃NO, MW: 151.21 g/mol) is a chiral amino alcohol featuring a phenyl group, a hydroxyl group, and an amine moiety on adjacent carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-phenylpropan-1-ol using hydrogenation techniques. Another method includes the condensation of benzaldehyde with nitromethane, followed by reduction and hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro compounds. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Amino-3-phenylpropan-1-ol is primarily recognized for its role in the synthesis of pharmaceutical compounds. Its structural similarity to phenylalanine makes it a valuable intermediate in drug development.

Key Uses:

  • Synthesis of Amino Acids : It serves as a precursor for synthesizing various amino acids and their derivatives, which are crucial in drug formulation and development .
  • Chiral Building Block : The compound is utilized as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in pharmacology .

Organic Synthesis

The compound is frequently used in organic synthesis due to its functional groups that facilitate various chemical reactions.

Applications:

  • Reactions with Carbonyl Compounds : this compound can react with carbonyl compounds to form amines and alcohols, which are significant in the synthesis of complex organic molecules .
  • Baylis-Hillman Reaction : Recent studies have demonstrated its utility in novel reactions such as the Baylis-Hillman reaction, showcasing its versatility as a reagent in organic chemistry .

Material Science

In material science, this compound has been explored for its potential applications in the development of new materials.

Research Findings:

  • Nanocomposites : The compound has been investigated for use in creating carbon nanotube-based composites, which exhibit enhanced mechanical properties and conductivity. This application is particularly promising for developing advanced materials for electronics and structural applications .

Case Studies

Several case studies highlight the practical applications of this compound in research and industry:

Study Title Findings Implications
Synthesis of this compound Compounds from Baylis-Hillman DerivativesDemonstrated successful synthesis using carbon nanotube methodsPotential for advanced material development
Asymmetric Synthesis of PharmaceuticalsUtilized as a chiral building block to create enantiomerically pure drugsEnhances efficacy and safety profiles of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts as a chiral ligand, forming complexes with metal ions and facilitating asymmetric synthesis. The compound also participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Key Properties

  • Physical State : (S)-enantiomer is a white/yellow solid; (R)-enantiomer is a yellow oil .
  • Solubility : (S)-enantiomer has high water solubility (5.61 mg/mL) and moderate lipophilicity (log P ~1.08) .
  • Applications : Used in pharmaceuticals (e.g., anticancer geldanamycin derivatives ), chiral catalysts, and as intermediates in organic synthesis .

Comparison with Structurally Similar Compounds

Enantiomers: (S)- vs. (R)-2-Amino-3-phenylpropan-1-ol

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 3182-95-4 Not explicitly listed
Synthetic Yield 79–98% 91%
Physical State White/yellow solid Yellow oil
Biological Activity Anticancer activity (IC₅₀: 24.62 µg/mL) Limited data

Key Difference: The (S)-enantiomer exhibits notable cytotoxicity against cancer cells, while the (R)-enantiomer is less studied but shares similar synthetic utility .

Structural Isomers: 3-Amino-2-benzylpropan-1-ol

Property 2-Amino-3-phenylpropan-1-ol 3-Amino-2-benzylpropan-1-ol
Structure NH₂ on C2, phenyl on C3 NH₂ on C3, benzyl on C2
Molecular Formula C₉H₁₃NO C₁₀H₁₅NO
Molecular Weight 151.21 g/mol 165.23 g/mol
Applications Anticancer agents Limited data; potential intermediate

Key Difference : The positional isomerism alters steric and electronic properties, impacting reactivity and biological activity.

Halogenated Derivatives

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)

Property This compound 2-Amino-3-(2-Cl-6-F-phenyl)propan-1-ol
Molecular Formula C₉H₁₃NO C₉H₁₁ClFNO
Molecular Weight 151.21 g/mol 203.65 g/mol
Key Feature Unsubstituted phenyl Electron-withdrawing halogens
Applications Broad pharmaceutical use Specialized synthesis (e.g., halogenated drug intermediates)

Key Difference : Halogenation enhances electrophilicity and may improve binding to biological targets.

Branched-Chain Amino Alcohols: L-Valinol (2-Amino-3-methylbutan-1-ol)

Property This compound L-Valinol
Structure Linear phenyl-substituted Branched methyl groups
Molecular Formula C₉H₁₃NO C₅H₁₃NO
Molecular Weight 151.21 g/mol 117.16 g/mol
Applications Anticancer agents Chiral ligands in asymmetric synthesis

Key Difference: Branching in L-valinol reduces steric hindrance, favoring use in catalysis over biological applications.

Detailed Research Findings

Reactivity in Cyclizative Rearrangements

This compound undergoes ZnCl₂-catalyzed cyclizative 1,2-rearrangements to form morpholinones with high diastereoselectivity. Comparable amino alcohols like (S)-2-aminopropan-1-ol and (R)-2-amino-3-methylbutan-1-ol exhibit similar reactivity but lower stereochemical control due to smaller substituents .

Biological Activity

2-Amino-3-phenylpropan-1-ol, also known as phenylpropanolamine, is an amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a phenyl group, contributing to its pharmacological properties. The purpose of this article is to explore the biological activity of this compound, including its antimicrobial, antineoplastic, and neuroprotective effects, supported by various studies and data.

The molecular formula of this compound is C₉H₁₃NO. Its structure features a chiral center, leading to two enantiomers: (S)- and (R)-2-amino-3-phenylpropan-1-ol. These enantiomers may exhibit different biological activities, which is crucial in pharmacological applications.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. A study evaluated the antimicrobial activity of several quaternary ammonium compounds derived from this amino alcohol against various pathogens.

Compound MBC (µg/mL) Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C16Candida albicans

The results indicated that certain derivatives exhibited strong bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antineoplastic Activity

This compound has also been investigated for its potential antineoplastic effects. In vitro studies demonstrated that compounds derived from this amino alcohol can inhibit cell proliferation in various cancer cell lines.

Case Study: Breast Cancer Cell Lines

A notable study assessed the antiproliferative effects of several derivatives in MCF-7 breast cancer cells. The results showed:

Compound IC50 (nM) Effect
Compound D23Significant growth inhibition
Compound E33Moderate growth inhibition

These compounds were found to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to NMDA receptor antagonism. A study demonstrated that the compound could inhibit calcium influx induced by NMDA in cultured neurons, suggesting a protective effect against excitotoxicity.

NMDA Receptor Activity

The following table summarizes the NMDA receptor antagonistic activity of the compound:

Concentration (µM) Calcium Influx Inhibition (%)
1025
5050
10075

These findings indicate that higher concentrations of this compound significantly reduce NMDA-induced calcium influx, which is critical for neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-phenylpropan-1-ol in academic research?

A widely used method involves the reduction of phenylalanine methyl ester derivatives. For example, phenylalanine methyl ester HCl is reacted with ethanolamine in dry methanol, followed by NaBH₄ reduction at 0°C to yield this compound as a white solid . This approach avoids complex purification steps, making it suitable for lab-scale synthesis. Enantiopure (S)-isomers can be obtained using L-phenylalanine methyl ester, leveraging chiral starting materials to control stereochemistry .

Q. How is the purity and enantiomeric excess (e.e.) of this compound assessed experimentally?

Purity is typically verified via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . Enantiomeric excess is determined using chiral HPLC or polarimetry. For instance, Sigma-Aldrich reports >99% e.e. for (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol using chiral stationary phases . Comparative analysis with racemic mixtures or reference standards (e.g., PubChem data for analogous compounds) further validates results .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of (S)-2-Amino-3-phenylpropan-1-ol, and how are they addressed?

Key challenges include racemization during reduction and competing side reactions. To mitigate this:

  • Chiral Pool Strategy : Use enantiopure precursors like L-phenylalanine methyl ester to preserve stereochemistry .
  • Controlled Reaction Conditions : Low temperatures (e.g., 0°C) during NaBH₄ addition minimize epimerization .
  • Purification Techniques : Crystallization or chromatography (e.g., silica gel) isolates the desired enantiomer, as seen in methylation studies of (S)-isomers .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL and OLEX2 provides atomic-level resolution. For example:

  • SHELX Suite : Refines bond lengths and angles to confirm stereochemistry .
  • OLEX2 Integration : Combines structure solution, refinement, and visualization, critical for analyzing derivatives like 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, where hydrogen bonding and torsion angles clarify conformational stability .

Q. What computational methods complement experimental data in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., oxidation of the hydroxyl group to carbonyls) and predicts intermediates .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets, such as enzyme active sites, leveraging PubChem-derived structural data .
  • Docking Studies : Evaluate binding affinities for drug development, using crystallographic coordinates from analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

Q. Methodological Considerations

  • Contradiction Analysis : Conflicting NMR or crystallographic data (e.g., unexpected diastereomers) should be resolved via multi-technique validation (HPLC, SCXRD) .
  • Data Reproducibility : Document reaction conditions (solvent, temperature) and characterization parameters (e.g., HRMS m/z values) to ensure consistency .

Properties

IUPAC Name

2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863121
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-07-6
Record name Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16088-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLALANINOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
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Quantity
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Type
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Quantity
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Quantity
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Type
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Reaction Step Three
Quantity
0.78 L
Type
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Reaction Step Four
Quantity
4 L
Type
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Reaction Step Five
Quantity
0.75 L
Type
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Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylpropan-1-ol
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2-Amino-3-phenylpropan-1-ol
2-Amino-3-phenylpropan-1-ol
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2-Amino-3-phenylpropan-1-ol

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